3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid
3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid
Brand Name:
Vulcanchem
CAS No.:
36847-86-6
VCID:
VC0512133
InChI:
InChI=1S/C10H8BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+
SMILES:
C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br
Molecular Formula:
C10H8BrNO3
Molecular Weight:
270.08g/mol
3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid
CAS No.: 36847-86-6
Main Products
VCID: VC0512133
Molecular Formula: C10H8BrNO3
Molecular Weight: 270.08g/mol
CAS No. | 36847-86-6 |
---|---|
Product Name | 3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid |
Molecular Formula | C10H8BrNO3 |
Molecular Weight | 270.08g/mol |
IUPAC Name | (E)-4-(4-bromoanilino)-4-oxobut-2-enoic acid |
Standard InChI | InChI=1S/C10H8BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+ |
Standard InChIKey | DSNFUZCLEZJCRN-AATRIKPKSA-N |
Isomeric SMILES | C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)Br |
SMILES | C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br |
Canonical SMILES | C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br |
PubChem Compound | 698280 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume